molecular formula C12H22O3Si B2445973 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane CAS No. 68323-30-8

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane

Cat. No.: B2445973
CAS No.: 68323-30-8
M. Wt: 242.39
InChI Key: WLCVNBXWMQMKGJ-UBNQGINQSA-N
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Description

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is a chemical compound known for its unique structure and properties. It is a colorless to pale yellow liquid with good thermal and chemical stability. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and improve material properties .

Preparation Methods

The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the functionalization of silane. One common method includes reacting [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chlorosilane with trimethoxysilane in the presence of a base catalyst . The reaction conditions usually require an inert atmosphere to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane include:

The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane lies in its specific bicyclic structure and the presence of trimethoxy groups, which provide distinct reactivity and application potential compared to its analogs.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVNBXWMQMKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1CC2CC1C=C2)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625358
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63103-84-4
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask equipped with a thermometer, condenser, stirrer and dropping funnel was charged with 120 g (1.0 mole) of 5-vinyl-2-norbornene, an amount (1×10−4 mole of platinum atoms per mole of 5-vinyl-2-norbornene) of toluene solution of platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, and 0.4 g (0.005 mole) of ammonium hydrogencarbonate. To the flask at an internal temperature of 55-65° C., 124 g (1.0 mole) of trimethoxysilane was added dropwise over 4 hours. The contents were stirred for one hour at the temperature. On analysis by gas chromatography, the percentage conversion of 5-vinyl-2-norbornene was 98%. The ratio in area % of 5-(2-trimethoxysilylethyl)-2-norbornene:5-vinylnorbornyltrimethoxysilane:bissilyl adduct formed by addition to both endocyclic olefin and vinyl was 95.3:0.1:4.6. The reaction solution was distilled, collecting 218 g of 5-(2-trimethoxysilylethyl)-2-norbornene at a boiling point of 102-103° C./0.4 kPa (yield 90%, purity 99.9%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0.0001 mol
Type
reactant
Reaction Step Two
Name
ammonium hydrogencarbonate
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
124 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a 5 liter round bottom flask, fitted with an addition funnel, Friedrich condenser, thermocouple, stir bar and nitrogen line, were charged 5-vinyl-2-norbornene (1500 grams, 12.48 moles, from Sigma-Aldrich), platinum catalyst (4.5 grams of a 3 wt % solution of platinum(0)-1,3-divinyl-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylenes) and aniline (2.87 grams, 0.031 moles). The reaction mixture was heated gently to 100° C. and then trimethoxysilane (1372.5 grams, 11.23 moles from Momentive Performance Materials, Inc.) was incrementally charged into the flask. The reaction temperature was maintained using (controlling) the rate of addition and heating. The reaction mixture temperature was maintained in a ranged of from 63° C. to 118° C. The mixture was recatalyzed with an additional 1.3 grams of Pt complex and house air was bubbled intermittently into the reaction mixture using a small gage stainless steel needle introduced through a rubber septum. After all the trimethoxysilane had been consumed, the mixture was purified by vacuum distillation. The mono trimethoxysilylated product was isolated at 93° C. and 3 mmHg pressure leaving behind the his trimethoxysilylated constituent.
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1372.5 g
Type
reactant
Reaction Step Two

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